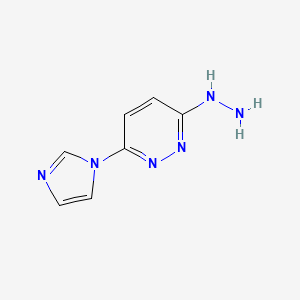

3-hydrazinyl-6-(1H-imidazol-1-yl)pyridazine

Beschreibung

Eigenschaften

IUPAC Name |

(6-imidazol-1-ylpyridazin-3-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6/c8-10-6-1-2-7(12-11-6)13-4-3-9-5-13/h1-5H,8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVYDAPJXCTBIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1NN)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydrazinyl-6-(1H-imidazol-1-yl)pyridazine typically involves the reaction of hydrazine derivatives with imidazole-containing compounds under controlled conditions. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Condensation Reactions

The hydrazine group reacts with carbonyl compounds to form hydrazones, enabling further cyclization:

Example : Reaction with benzaldehyde forms a hydrazone, which cyclizes under acidic conditions to yield pyrazolo[3,4-d]pyrimidine derivatives .

Cyclocondensation for Heterocycle Formation

The hydrazine group facilitates the synthesis of fused heterocycles:

3.1. Pyrazole and Triazine Derivatives

-

With malononitrile : Forms pyrazolo[3,4-d] triazines under reflux in acetic acid .

-

With thiourea : Produces pyrazolo[3,4-d]pyrimidine-4-thiol derivatives, showing antimicrobial activity .

3.2. Biological Activity Correlation

| Compound Class | Bioactivity | IC₅₀/Inhibition Zone Data |

|---|---|---|

| Pyrazolo-pyrimidines | Antibacterial (S. aureus) | 14 mm inhibition zone |

| Triazine derivatives | Antifungal (C. albicans) | 12 mm inhibition zone |

Electrophilic Substitution on the Pyridazine Ring

The electron-deficient pyridazine ring undergoes electrophilic substitution at position 4 or 5, though steric hindrance from the imidazole group limits reactivity:

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 hr | 4-Nitro derivative |

| Halogenation | Br₂ in CCl₄ | RT, 1 hr | 5-Bromo-substituted pyridazine |

Note : Substitution patterns depend on the directing effects of the imidazole and hydrazine groups .

Alkylation and Acylation of the Hydrazine Group

The hydrazine moiety undergoes alkylation or acylation to modify solubility and bioactivity:

| Reagent | Conditions | Product |

|---|---|---|

| Acetyl chloride | Pyridine, 0°C | N-Acetyl derivative |

| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylhydrazine analog |

Applications : Alkylated derivatives exhibit enhanced blood pressure-lowering effects in pharmacological studies .

Stability and Degradation Pathways

Wissenschaftliche Forschungsanwendungen

Structure and Composition

- Molecular Formula: CHN

- Molecular Weight: 176.18 g/mol

Synthetic Routes

The synthesis typically involves:

- Reaction of hydrazine derivatives with imidazole-containing compounds.

- Cyclization of amido-nitriles using nickel catalysts, followed by proto-demetallation and tautomerization.

Chemical Reactions

3-hydrazinyl-6-(1H-imidazol-1-yl)pyridazine can undergo:

- Oxidation : Producing oxidized derivatives.

- Reduction : Yielding various hydrazine derivatives.

- Substitution : Particularly at the hydrazinyl and imidazolyl positions.

Chemistry

3-hydrazinyl-6-(1H-imidazol-1-yl)pyridazine serves as a building block for synthesizing more complex heterocycles. Its versatility allows chemists to modify its structure to create derivatives with specific properties.

Biology

Research indicates potential biological activities , including:

- Antimicrobial Properties : Studies have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Investigations into its role as a potential anticancer agent are ongoing, with some derivatives showing promise in inhibiting cancer cell proliferation .

Medicine

The compound is being explored for its therapeutic applications:

- Drug Development : It is being studied as a candidate for treating conditions such as cancer and neurodegenerative diseases .

- GABA A Receptor Modulation : Certain derivatives have shown potential in modulating GABA A receptor activity, which could lead to advancements in treating anxiety and other neurological disorders .

Industry

In industrial applications, 3-hydrazinyl-6-(1H-imidazol-1-yl)pyridazine is utilized in developing new materials and catalysts due to its reactive nature and ability to form stable complexes with metals.

| Compound Derivative | Target Organism | Activity Level | Reference |

|---|---|---|---|

| Compound A | S. aureus | High | |

| Compound B | E. coli | Moderate | |

| Compound C | P. aeruginosa | High |

Table 2: Synthesis Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Cyclization with Ni | Cyclization of amido-nitriles | 75 |

| Hydrazine Reaction | Reaction with imidazole derivatives | 80 |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of 3-hydrazinyl-6-(1H-imidazol-1-yl)pyridazine against common pathogens. Results indicated that certain modifications significantly enhanced activity against resistant strains, suggesting potential for developing new antibiotics.

Case Study 2: Cancer Treatment Potential

Research focused on the anticancer properties of modified pyridazine derivatives demonstrated promising results in vitro, showing inhibition of cell growth in several cancer lines. The findings support further exploration into clinical applications.

Wirkmechanismus

The mechanism of action of 3-hydrazinyl-6-(1H-imidazol-1-yl)pyridazine involves its interaction with various molecular targets and pathways. The hydrazinyl group can form reactive intermediates that interact with biological molecules, while the imidazolyl group can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate enzyme activities and cellular processes, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other hydrazinyl and imidazolyl derivatives, such as:

- 3-hydrazinyl-6-(1H-pyrazol-1-yl)pyridazine

- 3-hydrazinyl-6-(1H-triazol-1-yl)pyridazine

- 3-hydrazinyl-6-(1H-tetrazol-1-yl)pyridazine

Uniqueness

What sets 3-hydrazinyl-6-(1H-imidazol-1-yl)pyridazine apart from similar compounds is its unique combination of hydrazinyl and imidazolyl groups attached to a pyridazine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biologische Aktivität

3-Hydrazinyl-6-(1H-imidazol-1-yl)pyridazine is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

3-Hydrazinyl-6-(1H-imidazol-1-yl)pyridazine features a hydrazine moiety linked to a pyridazine ring, which is further substituted with an imidazole group. This unique structure may contribute to its biological activity by allowing interactions with various biological targets.

Antimicrobial Activity

Research indicates that 3-hydrazinyl-6-(1H-imidazol-1-yl)pyridazine exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| E. coli | 22 |

| S. aureus | 20 |

| C. albicans | 15 |

| A. flavus | 14 |

Table 1: Antimicrobial activity of 3-hydrazinyl-6-(1H-imidazol-1-yl)pyridazine against selected microorganisms.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies involving various cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation. For example, in breast cancer MDA-MB-231 cells, treatment with the compound resulted in significant morphological changes and enhanced caspase-3 activity, indicating its potential as an anticancer agent.

Case Study: Breast Cancer Cell Line

In a study examining the effect of 3-hydrazinyl-6-(1H-imidazol-1-yl)pyridazine on MDA-MB-231 cells:

- Concentration : 10 µM

- Caspase-3 Activity Increase : 1.5 times compared to control

- Cell Viability Reduction : 50% at 20 µM after 24 hours

The biological activity of 3-hydrazinyl-6-(1H-imidazol-1-yl)pyridazine can be attributed to several mechanisms:

Binding to Enzymes: The compound may inhibit or modulate the activity of enzymes involved in critical biological processes, such as those related to cell signaling and metabolism.

Receptor Interaction: It can bind to specific cellular receptors, influencing various signal transduction pathways that regulate cell growth and apoptosis.

Gene Expression Modulation: The compound may affect the expression of genes associated with inflammation and cancer progression, contributing to its therapeutic potential.

Research Findings

Recent studies have highlighted the promising biological activities of 3-hydrazinyl-6-(1H-imidazol-1-yl)pyridazine:

- Antimicrobial Studies: Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.

- Anticancer Evaluations: Indicated potential for inducing apoptosis in cancer cell lines.

- Mechanistic Insights: Suggested pathways through which the compound exerts its effects, including enzyme inhibition and receptor modulation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-hydrazinyl-6-(1H-imidazol-1-yl)pyridazine?

- Methodology :

- Hydrazine substitution : React pyridazine derivatives with hydrazine under reflux in ethanol or methanol. For example, hydrazine can displace halogens (e.g., chlorine) at the 3-position of pyridazine, followed by coupling with imidazole derivatives via nucleophilic aromatic substitution .

- Cyclization : Use phosphorous oxychloride (POCl₃) to cyclize hydrazide intermediates, as demonstrated in oxadiazole synthesis (e.g., cyclization of hydrazides at 120°C) .

- Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Optimize pH and temperature to avoid side reactions (e.g., over-oxidation of hydrazine).

Q. How is the structure of 3-hydrazinyl-6-(1H-imidazol-1-yl)pyridazine validated?

- Analytical Techniques :

- X-ray crystallography : Resolve crystal structure to confirm regiochemistry (e.g., as in 3-chloro-6-(1H-pyrazol-1-yl)pyridazine) .

- Spectroscopy :

- IR : Identify N–H stretches (3100–3300 cm⁻¹) and C=N/C=C vibrations (1600–1500 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks using 2D NMR (e.g., NOESY for spatial proximity of imidazole and pyridazine rings) .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structural validation?

- Case Study : If experimental NMR shows unexpected splitting (e.g., imidazole proton shifts), consider:

- Tautomerism : Imidazole may exist in multiple tautomeric forms, altering peak positions .

- Solvent effects : Use DMSO-d₆ to stabilize hydrogen bonds and reduce dynamic effects .

- Resolution Strategy :

- Perform variable-temperature NMR to detect tautomeric equilibria.

- Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray data .

Q. What computational methods aid in optimizing reaction pathways for imidazole-pyridazine coupling?

- Approach :

- Reaction path search : Use quantum chemical software (e.g., GRRM or AFIR) to identify low-energy pathways for imidazole substitution .

- Solvent modeling : Apply COSMO-RS to predict solvent effects on reaction kinetics .

Q. How to design experiments to assess bioactivity while minimizing interference from hydrazine byproducts?

- Experimental Design :

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the target compound .

- Control assays : Include a negative control with hydrazine-treated pyridazine (without imidazole) to isolate bioactivity contributions .

- Analytical Tools :

- LC-MS to detect hydrazine residuals (<1 ppm threshold).

- Microplate assays (e.g., ATP-luminescence for cytotoxicity screening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.